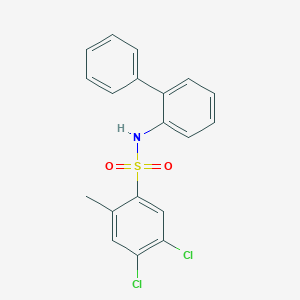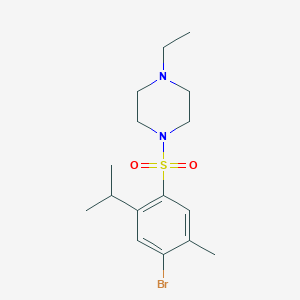![molecular formula C18H16ClNO2S B7451581 4-chloro-N-[(4-methylphenyl)methyl]naphthalene-1-sulfonamide](/img/structure/B7451581.png)
4-chloro-N-[(4-methylphenyl)methyl]naphthalene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-[(4-methylphenyl)methyl]naphthalene-1-sulfonamide, also known as CMNS, is a chemical compound that has been extensively used in scientific research. This compound belongs to the class of sulfonamides, which are known for their antibacterial and anti-inflammatory properties. CMNS has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation.
Wirkmechanismus
The mechanism of action of 4-chloro-N-[(4-methylphenyl)methyl]naphthalene-1-sulfonamide is not fully understood. However, studies have suggested that 4-chloro-N-[(4-methylphenyl)methyl]naphthalene-1-sulfonamide may act through multiple pathways. In cancer research, 4-chloro-N-[(4-methylphenyl)methyl]naphthalene-1-sulfonamide has been shown to inhibit the expression of genes involved in cell proliferation and survival. In diabetes research, 4-chloro-N-[(4-methylphenyl)methyl]naphthalene-1-sulfonamide has been shown to activate AMP-activated protein kinase (AMPK), which is a key regulator of glucose and lipid metabolism. In inflammation research, 4-chloro-N-[(4-methylphenyl)methyl]naphthalene-1-sulfonamide has been shown to inhibit the production of inflammatory cytokines and reactive oxygen species.
Biochemical and Physiological Effects:
4-chloro-N-[(4-methylphenyl)methyl]naphthalene-1-sulfonamide has been shown to have various biochemical and physiological effects. In cancer research, 4-chloro-N-[(4-methylphenyl)methyl]naphthalene-1-sulfonamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In diabetes research, 4-chloro-N-[(4-methylphenyl)methyl]naphthalene-1-sulfonamide has been shown to improve glucose tolerance and insulin sensitivity. In inflammation research, 4-chloro-N-[(4-methylphenyl)methyl]naphthalene-1-sulfonamide has been shown to reduce inflammation and oxidative stress. These effects suggest that 4-chloro-N-[(4-methylphenyl)methyl]naphthalene-1-sulfonamide has potential therapeutic applications in various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-chloro-N-[(4-methylphenyl)methyl]naphthalene-1-sulfonamide in lab experiments is its high purity and stability. 4-chloro-N-[(4-methylphenyl)methyl]naphthalene-1-sulfonamide has been extensively characterized using various analytical techniques, which ensures its quality and consistency. However, one of the limitations of using 4-chloro-N-[(4-methylphenyl)methyl]naphthalene-1-sulfonamide in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer 4-chloro-N-[(4-methylphenyl)methyl]naphthalene-1-sulfonamide to cells or animals in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 4-chloro-N-[(4-methylphenyl)methyl]naphthalene-1-sulfonamide. One direction is to further elucidate the mechanism of action of 4-chloro-N-[(4-methylphenyl)methyl]naphthalene-1-sulfonamide in various diseases. This can help identify new therapeutic targets and improve the efficacy of 4-chloro-N-[(4-methylphenyl)methyl]naphthalene-1-sulfonamide in treating diseases. Another direction is to study the pharmacokinetics and pharmacodynamics of 4-chloro-N-[(4-methylphenyl)methyl]naphthalene-1-sulfonamide in vivo. This can help optimize the dosing and administration of 4-chloro-N-[(4-methylphenyl)methyl]naphthalene-1-sulfonamide in clinical settings. Additionally, further research is needed to explore the potential side effects and toxicity of 4-chloro-N-[(4-methylphenyl)methyl]naphthalene-1-sulfonamide in humans. This can help ensure the safety of 4-chloro-N-[(4-methylphenyl)methyl]naphthalene-1-sulfonamide as a potential therapeutic agent.
Synthesemethoden
The synthesis of 4-chloro-N-[(4-methylphenyl)methyl]naphthalene-1-sulfonamide involves the reaction between 4-chloro-1-naphthylamine and 4-methylbenzyl chloride in the presence of sulfuric acid. The resulting product is then treated with sodium hydroxide to obtain the final product, 4-chloro-N-[(4-methylphenyl)methyl]naphthalene-1-sulfonamide. This synthesis method has been optimized for high yield and purity, and the resulting compound has been extensively characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-[(4-methylphenyl)methyl]naphthalene-1-sulfonamide has been studied for its potential therapeutic applications in various diseases. In cancer research, 4-chloro-N-[(4-methylphenyl)methyl]naphthalene-1-sulfonamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In diabetes research, 4-chloro-N-[(4-methylphenyl)methyl]naphthalene-1-sulfonamide has been shown to improve glucose tolerance and insulin sensitivity. In inflammation research, 4-chloro-N-[(4-methylphenyl)methyl]naphthalene-1-sulfonamide has been shown to reduce inflammation and oxidative stress. These findings suggest that 4-chloro-N-[(4-methylphenyl)methyl]naphthalene-1-sulfonamide has potential therapeutic applications in various diseases.
Eigenschaften
IUPAC Name |
4-chloro-N-[(4-methylphenyl)methyl]naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO2S/c1-13-6-8-14(9-7-13)12-20-23(21,22)18-11-10-17(19)15-4-2-3-5-16(15)18/h2-11,20H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSLNUOMOKYJPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C3=CC=CC=C32)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-[2-(diethylamino)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B7451501.png)












